3-Amino-4,4-dimethylpentanamide
Description
Properties
IUPAC Name |
3-amino-4,4-dimethylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERXVJDXJRXEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethylpentanamide typically involves the reaction of 4,4-dimethylpentanoic acid with ammonia or an amine under controlled conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted amides.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 3-Amino-4,4-dimethylpentanamide serves as a building block in organic synthesis.
- Enzyme-Catalyzed Hydrolysis: Studies indicate that enzymes catalyze the hydrolysis of racemic β3-amino acid amides, showing enantioselectivity and preference for substrates with the L-configuration. This process gives access to various aliphatic β3-amino acids of high enantiopurity, which can be achieved under mild reaction conditions, complementing chemical asymmetric synthesis strategies . The degree of branching of the substituent controls the reaction rate; the lower the degree of branching, the higher the rate of enzyme-catalyzed hydrolysis of the respective amide .
Derivatives in Biological Applications
- SHP1 Activators: 3-amino-4,4-dimethyl lithocholic acid derivatives can be selective SHP1 activators with potent cellular efficacy . For instance, 5az-ba showed micromolar activating effects for SHP1 and significant selectivity over SHP2 . These derivatives have demonstrated potent anti-tumor effects against leukemia and lung cancer cells .
- Allosteric Mechanism of SHP1 Activation: Research suggests a new allosteric mechanism of SHP1 activation, where small molecules bind to a central allosteric pocket and stabilize the active conformation of SHP1 .
Case Studies
- Enantioselective Hydrolysis: β-aminopeptidases such as BapA from Sphingosinicella xenopeptidilytica 3-2W4, BapA from Sphingosinicella microcystinivorans Y2, and DmpA from Ochrobactrum anthropi LMG7991, uniquely cleave N-terminal β-amino acids from peptides and amides . These enzymes efficiently hydrolyzed all tested racemic β3-amino acid amides that carried aliphatic substituents with different degrees of branching .
- Anti-Tumor Effects: Studies on 3-amino-4,4-dimethyl lithocholic acid derivatives (5az-ba ) revealed significant cytotoxicity, effectively inhibiting cancer cell viability in acute lymphoblastic leukemia (ALL) cell line RS4;11, acute promyelocytic leukemia (APL) cell line NB4, and non-small cell lung cancer (NSCLC) cell line NCI-H1299 .
Data Tables
Refer to the search results for comprehensive data tables summarizing the efficacy and properties of this compound derivatives .
| Compound | R1 | EC50 (μM) | Maximum Activation Fold |
|---|---|---|---|
| 5aa | -NH2 | 19.23 ± 4.59 | 6.03 ± 0.87 |
| 5ay | -NH2 | 2.05 ± 0.14 | 5.54 ± 0.24 |
| 5az | -NH2 | 2.10 ± 0.00 | 8.79 ± 0.17 |
| 5ba | -NH2 | 1.54 ± 0.24 b | 7.63 ± 0.20 |
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethylpentanamide involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Key Observations:
- Substituent Complexity: Derivatives like those in and incorporate aromatic (e.g., pyridinyl) and sulfonamide groups, significantly increasing molecular weight (>450 g/mol) and reducing solubility compared to simpler analogs like this compound .
- Biological Activity : N-(4-Methoxyphenyl)pentanamide demonstrates anthelmintic efficacy linked to its methoxyphenyl substituent, suggesting that bulky aromatic groups enhance target binding in parasitic systems .
Drug-Likeness and Pharmacokinetics
While this compound itself lacks direct pharmacological data, its structural simplicity aligns with favorable drug-likeness metrics observed in analogs like N-(4-methoxyphenyl)pentanamide, which meets pharmaceutical filters for solubility and metabolic stability . In contrast, highly substituted derivatives (e.g., ’s CF2–CF4 compounds) may face challenges in membrane permeability due to increased polarity and molecular rigidity .
Biological Activity
3-Amino-4,4-dimethylpentanamide (often referred to as AMDMP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C7H17N2O
- Molecular Weight : 145.23 g/mol
- CAS Number : 2751620-64-9
Biological Activity Overview
The biological activities of AMDMP can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticonvulsant | Potential efficacy in seizure models; related compounds have shown promise. |
| Metabolic Effects | May influence metabolic pathways due to structural similarities with known modulators. |
| Toxicology | Limited data available; however, structural analogs suggest caution in dosage. |
Case Studies and Research Findings
- Anticonvulsant Activity :
-
Kinetic Resolution Studies :
- Research on kinetic resolution involving β-amino acid amides indicated that enzymes could selectively hydrolyze racemic mixtures of compounds similar to AMDMP, suggesting potential applications in drug development and synthesis . The efficiency of these enzymes highlights the importance of stereochemistry in biological activity.
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
To better understand the potential applications and risks associated with AMDMP, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Similarity | Known Biological Activity |
|---|---|---|
| 3-Amino-4-methylhexane | High | Stimulant effects; sympathomimetic action |
| 4-Amino-N-(2,6-dimethylphenyl)benzamide | Moderate | Anticonvulsant activity |
| 3-Amino-4,5-dimethylhexanoic acid | Moderate | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
